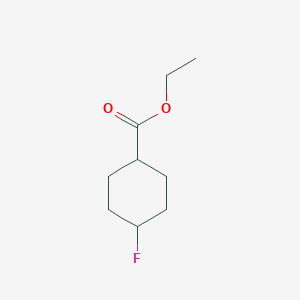

Ethyl 4-fluorocyclohexane-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-fluorocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15FO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTAGEGJBMRSNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-fluorocyclohexane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of ethyl 4-fluorocyclohexane-1-carboxylate, a valuable building block in medicinal chemistry. The strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide delves into the synthesis, spectroscopic characterization, and conformational analysis of this compound, offering insights for its effective utilization in drug discovery and development programs.

Introduction: The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into drug candidates is a powerful tactic in medicinal chemistry, with over half of all new small-molecule drugs containing at least one fluorine atom.[1] The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's metabolic stability, binding affinity, lipophilicity, and membrane permeability.[1][2][3][4] Fluorinated alicyclic scaffolds, such as the fluorocyclohexane ring system, are of particular interest as they provide three-dimensional diversity and can influence the conformational preferences of a molecule.[5] this compound serves as a key intermediate for introducing this valuable motif into more complex molecular architectures.

Physicochemical Properties

This compound is a colorless liquid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 95233-40-2 | [6][7] |

| Molecular Formula | C₉H₁₅FO₂ | [8] |

| Molecular Weight | 174.22 g/mol | [6][7] |

| Appearance | Colorless liquid | Inferred from related compounds |

| Boiling Point | Not available | |

| Density | Not available | |

| Refractive Index | Not available |

Synthesis and Reactivity

A common and efficient method for the synthesis of this compound is through the esterification of 4-fluorocyclohexane-1-carboxylic acid.

Experimental Protocol: Fischer Esterification

Objective: To synthesize this compound from 4-fluorocyclohexane-1-carboxylic acid.

Materials:

-

4-Fluorocyclohexane-1-carboxylic acid

-

Anhydrous Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 4-fluorocyclohexane-1-carboxylic acid and an excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation to obtain the pure ester.

Spectroscopic Characterization

The structure of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a quartet around 4.1 ppm for the -OCH₂- protons and a triplet around 1.2 ppm for the -CH₃ protons). The protons on the cyclohexane ring will appear as a complex multiplet in the region of 1.5-2.5 ppm. The proton at C4, geminal to the fluorine atom, will exhibit splitting due to coupling with the fluorine atom.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom. The carbonyl carbon of the ester will appear downfield around 175 ppm. The carbon of the -OCH₂- group will be around 60 ppm, and the -CH₃ carbon will be around 14 ppm. The carbons of the cyclohexane ring will resonate in the 25-45 ppm region. The carbon atom bonded to the fluorine (C4) will show a characteristic large one-bond C-F coupling constant.[9][10][11]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretching vibration of the ester functional group. C-H stretching vibrations of the alkane and ethyl groups will be observed in the 2850-3000 cm⁻¹ region. A C-F stretching vibration is expected in the 1000-1100 cm⁻¹ region.[12][13]

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z 174. Fragmentation patterns will likely involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and potentially the fluorine atom.

Conformational Analysis: The Impact of Fluorine

The cyclohexane ring exists predominantly in a chair conformation to minimize steric and torsional strain.[14][15] For a 1,4-disubstituted cyclohexane like this compound, both cis and trans isomers exist. The conformational preference of the substituents (axial vs. equatorial) is a critical factor influencing the molecule's overall shape and its interaction with biological targets.

For the trans-isomer , the two chair conformations consist of one with both substituents in equatorial positions and the other with both in axial positions. The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions.[16][17]

For the cis-isomer , both chair conformations will have one substituent in an axial position and the other in an equatorial position. The relative stability of these two conformers will depend on the A-values (conformational free energy) of the fluorine and the ethyl carboxylate groups. Generally, the conformer with the bulkier group (in this case, the ethyl carboxylate) in the equatorial position is favored.[18]

The presence of the electronegative fluorine atom can also introduce stereoelectronic effects, such as the gauche effect, which can influence the conformational equilibrium.[3]

Applications in Drug Discovery

Fluorinated building blocks like this compound are valuable in drug discovery for several reasons:[1][2][4][19]

-

Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug.

-

Binding Affinity: The polar nature of the C-F bond can lead to favorable interactions with protein targets, enhancing binding affinity.

-

Lipophilicity and Permeability: Fluorine substitution can modulate a molecule's lipophilicity, which is a critical parameter for absorption, distribution, metabolism, and excretion (ADME) properties.

-

Conformational Control: The steric and electronic properties of fluorine can influence the conformational preferences of the molecule, locking it into a bioactive conformation.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.[5][6][19]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or mist.[6] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex molecules in drug discovery. Its fluorinated cyclohexane core offers a means to strategically modulate the physicochemical and pharmacokinetic properties of drug candidates. A thorough understanding of its synthesis, spectroscopic properties, and conformational behavior is essential for its effective application in the design of novel therapeutics.

References

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethyl-4-fluorocyclohexane-1-carboxylic acid | C9H15FO2 | CID 57027832. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Electronic Supplementary Material (ESI) for Chemical Science. Retrieved from [Link]

-

PubMed. (2022, November 4). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Retrieved from [Link]

-

Amanote Research. (n.d.). (PDF) Conformational Analysis of Isomeric 4-Substituted - Amanote Research. Retrieved from [Link]

-

Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Conformational equilibrium among the four conformers of 1 studied at.... Retrieved from [Link]

-

ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

Fiveable. (2025, August 15). Conformations of Monosubstituted Cyclohexanes | Organic.... Retrieved from [Link]

-

PMC. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethyl-1-fluorocyclohexene | C8H13F | CID 68171289. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 4.10: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

-

University of Calgary. (n.d.). Cyclohexane Conformational Analysis. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of ethyl 4‐((N‐ethylnaphthalene‐1 sulfonamido)methyl)cyclohexane carboxylate (IV).. Retrieved from [Link]

-

European Journal of Chemistry. (2010, December 15). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

Organic Syntheses. (1979). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. Retrieved from [Link]

-

YouTube. (2020, July 29). IR Spectroscopy - Basic Introduction. Retrieved from [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. tandfonline.com [tandfonline.com]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 6. tcichemicals.com [tcichemicals.com]

- 7. This compound 97% | CAS: 95233-40-2 | AChemBlock [achemblock.com]

- 8. 1-Ethyl-4-fluorocyclohexane-1-carboxylic acid | C9H15FO2 | CID 57027832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 12. fiveable.me [fiveable.me]

- 13. Cyclohexane Conformational Analysis [research.cm.utexas.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate | European Journal of Chemistry [eurjchem.com]

- 16. fishersci.com [fishersci.com]

- 17. researchgate.net [researchgate.net]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. buyat.ppg.com [buyat.ppg.com]

Structural Elucidation of Ethyl 4-fluorocyclohexane-1-carboxylate: A Stereochemical Guide

Executive Summary

Ethyl 4-fluorocyclohexane-1-carboxylate (CAS 95233-40-2) represents a critical scaffold in medicinal chemistry, particularly as a bioisostere for 4-substituted cyclohexyl ethers or amines. The introduction of fluorine at the 4-position lowers the pKa of the neighboring systems and modulates lipophilicity (

However, the core challenge in deploying this moiety is stereochemical assignment . The 1,4-disubstitution pattern generates cis and trans diastereomers with distinct thermodynamic profiles and pharmacological vectors. This guide provides a definitive, self-validating methodology for distinguishing these isomers using multi-modal spectroscopy, with a heavy emphasis on conformational analysis via NMR.

The Stereochemical Challenge: Conformational Thermodynamics

To elucidate the structure, one must first understand the ground-state thermodynamics. The cyclohexane ring is dynamic; however, the bulky ethyl ester group acts as a "locking" substituent due to its high conformational free energy (A-value).

Thermodynamic Anchoring

-

Ethyl Ester (-COOEt) A-value: ~1.1–1.2 kcal/mol.

-

Fluorine (-F) A-value: ~0.25 kcal/mol.

Because the ester group is significantly bulkier than the fluorine atom, the molecule will preferentially adopt conformations where the ester group is equatorial .

Isomer Definitions

-

Trans-isomer: The 1,4-substituents are on opposite faces.[1] In the chair conformation, this allows both groups to be equatorial (

). This is the thermodynamic global minimum. -

Cis-isomer: The 1,4-substituents are on the same face. To keep the bulky ester equatorial (

), the fluorine must adopt the axial position (

Key Insight for Elucidation:

-

Trans

Fluorine is Equatorial . -

Cis

Fluorine is Axial .

Visualization: Conformational Equilibrium

The following diagram illustrates the energy landscape and the "locking" effect of the ester group.

Figure 1: Conformational preference of 1,4-disubstituted fluorocyclohexanes. The ester group (A-value > 1.1) dictates the equilibrium.

Multi-Modal Spectroscopic Strategy

While Mass Spectrometry (MS) and Infrared Spectroscopy (IR) confirm the chemical identity, they cannot definitively assign stereochemistry. Nuclear Magnetic Resonance (NMR) is the sole robust tool for this elucidation.

Preliminary Validation (MS & IR)

Before investing in NMR time, validate the synthesis (likely via DAST fluorination of the corresponding alcohol):

-

HRMS (ESI+): Expect

or -

FT-IR:

-

C=O Stretch: 1730–1740 cm

(Ester). -

C-F Stretch: 1000–1100 cm

(Strong, broad).

-

The Core Logic: NMR Elucidation

The assignment rests on the Karplus relationship , which correlates the dihedral angle between protons to their coupling constant (

The Diagnostic Proton: H-4 (Geminal to Fluorine)

The proton attached to the same carbon as the fluorine (

| Feature | Trans-Isomer ( | Cis-Isomer ( |

| Conformation | Fluorine is Equatorial; H-4 is Axial .[1] | Fluorine is Axial; H-4 is Equatorial . |

| H-4 Multiplicity | Wide Multiplet ( | Narrow Multiplet ( |

| Coupling ( | Large ( | Small ( |

| Signal Width ( | Broad (> 25 Hz). | Narrow (< 15 Hz). |

| Typically -180 to -190 ppm. | Typically -170 to -180 ppm (Deshielded). |

Note:

Detailed Experimental Protocol

Synthesis & Isolation (Contextual)

To ensure you have the material to analyze, standard synthesis involves nucleophilic fluorination (e.g., Deoxo-Fluor or DAST) of ethyl 4-hydroxycyclohexane-1-carboxylate.

-

Mechanism:

inversion. -

Starting Material: cis-Alcohol (

) -

Starting Material: trans-Alcohol (

)

Purification: The isomers often have different

NMR Acquisition Protocol

Objective: Obtain high-resolution coupling data.

-

Sample Prep: Dissolve ~10 mg of sample in 0.6 mL CDCl

(standard) or C -

1H NMR: Acquire at 400 MHz or higher.

-

Critical Parameter: Ensure sufficient acquisition time (AQ > 2.0 sec) and digital resolution to resolve the hyperfine splitting of the H-4 proton.

-

-

19F NMR: Acquire decoupled (

F{-

Reference: Trichlorofluoromethane (CFCl

) at 0 ppm or internal standard

-

Elucidation Workflow (Decision Tree)

Figure 2: Step-by-step logic for stereochemical assignment based on H-4 proton multiplicity.

Advanced Confirmation: 19F-1H Coupling Analysis

If the multiplet is obscured by other signals (e.g., the ethyl ester methylene quartet), use

The Fluorine signal will be a doublet of multiplets. The "doublet" comes from the massive geminal H-F coupling (

-

Trans (

):- Hz.

-

: The equatorial fluorine has a gauche relationship with adjacent axial protons.

-

Pattern: Wide, complex multiplet.

-

Cis (

):- Hz.

-

: The axial fluorine has an anti-periplanar relationship with adjacent axial protons (

-

Rule: Anti-periplanar F-H coupling is LARGE (up to 25-30 Hz).

-

Pattern: Look for a distinct "wide doublet of triplets" where the triplet splitting is very large (~25 Hz).

Summary Table: Expected Coupling Constants

| Coupling Path | Trans ( | Cis ( |

| ~48 Hz | ~48 Hz | |

| ~11 Hz ( | ~3 Hz ( | |

| ~10 Hz (gauche) | ~25-30 Hz (anti) |

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

-

Abraham, R. J., et al. (1996). 1H, 13C and 19F NMR spectra of some fluorocyclohexane derivatives. Journal of the Chemical Society, Perkin Transactions 2. Link

-

Wiberg, K. B., et al. (1996). Conformational Effects in Saturated Heterocycles. Journal of Organic Chemistry, 61(16), 5180-5187. Link

-

PubChem Compound Summary. (2025). 1-Ethyl-4-fluorocyclohexane-1-carboxylic acid.[2] National Center for Biotechnology Information. Link

Sources

Introduction: The Strategic Role of Fluorinated Aliphatics in Modern Chemistry

An In-Depth Technical Guide to Ethyl 4-fluorocyclohexane-1-carboxylate

This compound (CAS No. 95233-40-2) represents a pivotal class of molecular building blocks whose strategic importance in drug discovery and materials science is rapidly growing.[1][2] As a saturated carbocycle, the cyclohexane scaffold provides a three-dimensional framework that is fundamental to many biologically active molecules. The introduction of a fluorine atom, the most electronegative element, imparts profound and often beneficial changes to a molecule's physicochemical properties.[3]

Medicinal chemists leverage fluorination to enhance metabolic stability by blocking sites susceptible to enzymatic oxidation, modulate lipophilicity to improve membrane permeability, and alter acidity/basicity (pKa) to optimize target engagement and pharmacokinetic profiles.[3][4] This guide offers an in-depth examination of this compound, providing researchers, scientists, and drug development professionals with a comprehensive technical resource on its properties, synthesis, characterization, and application. We will delve into the causality behind experimental choices and provide a framework for its effective utilization in research and development programs.

Section 1: Physicochemical and Stereochemical Profile

The utility of this compound is fundamentally linked to its structural and electronic properties. The interplay between the electron-withdrawing fluorine atom and the ester functional group on the conformationally flexible cyclohexane ring dictates its behavior.

Core Chemical Properties

The fundamental identifiers and properties of the compound are summarized below.

| Property | Value | Source |

| CAS Number | 95233-40-2 | [5] |

| IUPAC Name | This compound | [5] |

| Molecular Formula | C₉H₁₅FO₂ | [6] |

| Molecular Weight | 174.22 g/mol | [5] |

| SMILES | CCOC(=O)C1CCC(F)CC1 | [5] |

| Purity | Typically ≥97% | [5] |

Stereoisomerism and Conformational Analysis: A Deeper Look

The cyclohexane ring is not planar; it exists predominantly in a chair conformation to minimize angular and torsional strain.[7] For a 1,4-disubstituted cyclohexane like this one, two geometric isomers exist: cis and trans.

-

cis-isomer : The fluorine and the ethyl carboxylate group are on the same side of the ring's plane. In the most stable chair conformation, this forces one substituent into a sterically less favorable axial position while the other is equatorial.

-

trans-isomer : The two groups are on opposite sides of the plane. This arrangement allows both bulky substituents to occupy the more stable equatorial positions, minimizing steric hindrance from 1,3-diaxial interactions.[8]

The energetic preference for substituents to be in the equatorial position is a guiding principle in conformational analysis.[7][9] While fluorine is a relatively small atom, the ethyl carboxylate group is significantly bulkier. Therefore, the trans isomer, with both groups equatorial, is expected to be the thermodynamically more stable diastereomer.

The presence of the highly electronegative fluorine atom also introduces subtle electronic effects, such as hyperconjugation and dipole-dipole interactions, which can influence conformational equilibria.[10][11][12] For instance, the gauche alignment of C-F and C-C bonds is often favored, a principle that has been exploited in the design of shape-controlled molecules.[12]

graph TD {

graph [rankdir="LR", splines=ortho, nodesep=0.6];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=10];

}

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. apolloscientific.co.uk [apolloscientific.co.uk]

- 5. This compound 97% | CAS: 95233-40-2 | AChemBlock [achemblock.com]

- 6. 1-Ethyl-4-fluorocyclohexane-1-carboxylic acid | C9H15FO2 | CID 57027832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The chair conformer of fluorocyclohexane is 0.25 kcal/mol more st... | Study Prep in Pearson+ [pearson.com]

- 8. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 9. sites.ualberta.ca [sites.ualberta.ca]

- 10. Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. BJOC - The C–F bond as a conformational tool in organic and biological chemistry [beilstein-journals.org]

Spectroscopic Profiling of Ethyl 4-Fluorocyclohexane-1-Carboxylate: A Comprehensive Analytical Guide

Executive Summary

Ethyl 4-fluorocyclohexane-1-carboxylate (CAS: 95233-40-2) is a critical building block in medicinal chemistry, frequently utilized to introduce lipophilic, metabolically stable fluorinated cycloalkanes into drug candidates. The presence of the highly electronegative fluorine atom on a flexible cyclohexane ring introduces complex conformational dynamics and profound spectroscopic effects. This technical guide provides an authoritative, mechanistic breakdown of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, equipping researchers with the causal logic required to interpret these spectra accurately.

Conformational Dynamics & Stereochemistry

The spectroscopic signature of this compound is inextricably linked to its stereochemistry. As a 1,4-disubstituted cyclohexane, it exists as distinct cis and trans diastereomers.

The bulky ethyl ester group (-COOEt) acts as a conformational anchor. Due to its high A-value (steric bulk), it strongly prefers the equatorial position to minimize 1,3-diaxial interactions. Consequently:

-

trans-Isomer: Adopts a diequatorial conformation. The fluorine atom is forced into the equatorial position.

-

cis-Isomer: Adopts an axial-equatorial conformation. The fluorine atom is forced into the axial position.

This geometric divergence is the primary causal factor for the distinct chemical shifts observed in ¹⁹F NMR, as the spatial electron cloud distribution (shielding) differs significantly between axial and equatorial environments[1].

Conformational equilibrium of cis/trans isomers and their 19F NMR shifts.

Nuclear Magnetic Resonance (NMR) Profiling

The ¹⁹F nucleus (spin ½, 100% natural abundance) has a high gyromagnetic ratio, leading to large scalar couplings (J-couplings) with nearby ¹H and ¹³C nuclei. Understanding these couplings is essential for spectral interpretation.

¹H NMR (400 MHz, CDCl₃)

The proton geminal to the fluorine (H-4) experiences a massive direct heteronuclear coupling (²J_HF ≈ 48–50 Hz). This causes the H-4 signal to appear as a widely split doublet of multiplets (dm) at ~4.50 ppm. The ester ethyl group provides a classic first-order triplet-quartet splitting pattern.

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 (geminal to F) | 4.40 – 4.60 | dm (doublet of multiplets) | ²J_HF ≈ 48.0 - 50.0 | 1H |

| -OCH₂- (Ethyl) | 4.12 | q (quartet) | ³J_HH = 7.1 | 2H |

| H-1 (geminal to COOEt) | 2.30 – 2.50 | m (multiplet / tt) | ³J_HH ≈ 11.0, 3.5 | 1H |

| Ring -CH₂- (H-2,3,5,6) | 1.50 – 2.10 | m (multiplets) | Complex | 8H |

| -CH₃ (Ethyl) | 1.25 | t (triplet) | ³J_HH = 7.1 | 3H |

¹³C NMR (100 MHz, CDCl₃)

Carbon-fluorine scalar coupling propagates through the rigid cyclohexane framework up to three bonds away. The direct ¹J_CF coupling is exceptionally large (~172 Hz), unequivocally identifying the C-4 carbon[1].

| Carbon Environment | Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (J, Hz) |

| C=O (Ester Carbonyl) | 174.5 | s (singlet) | - |

| C-4 (C-F) | 90.0 | d (doublet) | ¹J_CF ≈ 172.0 |

| -OCH₂- (Ethyl) | 60.5 | s (singlet) | - |

| C-1 (CH-COOEt) | 42.0 | s (singlet) | - |

| C-3, C-5 (Ring CH₂) | 30.5 | d (doublet) | ²J_CF ≈ 20.0 |

| C-2, C-6 (Ring CH₂) | 26.5 | d (doublet) | ³J_CF ≈ 6.0 |

| -CH₃ (Ethyl) | 14.2 | s (singlet) | - |

¹⁹F NMR (376 MHz, CDCl₃)

The ¹⁹F chemical shift is a direct diagnostic tool for stereochemical assignment. Equatorial fluorine atoms (trans-isomer) suffer from steric compression and van der Waals interactions with adjacent axial protons, leading to deshielding and a downfield shift (~ -175 ppm). Conversely, axial fluorine atoms (cis-isomer) are more shielded and appear further upfield (~ -185 ppm)[1].

| Isomer | Fluorine Orientation | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| trans-Isomer | Equatorial | -170.0 to -175.0 | d (doublet) | ²J_HF ≈ 48.0 - 50.0 |

| cis-Isomer | Axial | -180.0 to -185.0 | d (doublet) | ²J_HF ≈ 48.0 - 50.0 |

Protocol: High-Resolution Multinuclear NMR Acquisition

Self-Validating Mechanism: The use of an internal standard (TMS) validates the chemical shift scale, while automated gradient shimming ensures magnetic field homogeneity, validated by a TMS peak Full-Width at Half-Maximum (FWHM) of < 1.0 Hz.

-

Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

-

Probe Tuning: Insert the sample and tune/match the probe specifically for ¹H, ¹³C, and ¹⁹F frequencies to maximize the quality factor (Q) of the RF coil.

-

Shimming: Lock onto the deuterium frequency of CDCl₃. Execute 3D gradient shimming (Z1-Z5) to optimize field homogeneity.

-

Acquisition:

-

¹H NMR: 16 scans, 10s relaxation delay (D1) to ensure complete longitudinal relaxation.

-

¹³C NMR: 512–1024 scans, ¹H-decoupled (WALTZ-16 sequence).

-

¹⁹F NMR: 64 scans, ¹H-decoupled to collapse the large ²J_HF splitting and simplify the spectrum for isomer ratio integration.

-

-

Processing: Apply zero-filling (to 64k points) and an exponential window function (LB = 0.3 Hz for ¹H, 1.0 Hz for ¹³C/¹⁹F) prior to Fourier transformation.

Mass Spectrometry (EI-MS) Fragmentation

Under standard 70 eV Electron Ionization (EI), this compound undergoes predictable fragmentation driven by the stability of the resulting carbocations and acylium ions.

The molecular ion [M]⁺• (m/z 174) is typically weak. Alpha-cleavage adjacent to the carbonyl group dominates, expelling an ethoxy radical (•OCH₂CH₃) to form a stable acylium ion at m/z 129, or expelling a carboethoxy radical (•COOCH₂CH₃) to yield a fluorocyclohexyl cation at m/z 101. The loss of a fluorine radical (-19 Da) or neutral hydrogen fluoride (-20 Da) are classic causal indicators of fluorinated aliphatics.

Primary Electron Ionization (EI) mass spectrometry fragmentation pathways.

Protocol: GC-MS (EI) Analysis

Self-Validating Mechanism: The MS axis is hardware-calibrated using Perfluorotributylamine (PFTBA) tuning fluid prior to injection, ensuring exact m/z assignment accuracy.

-

Sample Preparation: Dilute the sample to 1 mg/mL in GC-grade hexane.

-

Chromatography: Inject 1 µL into a GC equipped with an HP-5MS capillary column (30m x 0.25mm x 0.25µm). Set the inlet to 250°C with a 50:1 split ratio.

-

Oven Program: Hold at 50°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 mins.

-

Ionization & Detection: Transfer line at 280°C. EI source set to 70 eV and 230°C. Scan range: m/z 40–300.

-

Data Analysis: Perform background subtraction using a baseline region immediately preceding the eluting peak to isolate the pure analyte spectrum.

Vibrational Spectroscopy (ATR-FTIR)

Infrared spectroscopy provides orthogonal confirmation of the functional groups. The ester carbonyl (C=O) stretch is highly localized and intense due to the large change in dipole moment during vibration. The C-F stretch is also intense but couples with skeletal C-C vibrations, making it broad and complex within the fingerprint region.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Causality / Structural Feature |

| 2950, 2860 | Medium | C-H stretch (sp³ aliphatic) | Cyclohexane ring and ethyl group protons. |

| 1730 - 1740 | Strong | C=O stretch | Ester carbonyl group. |

| 1180, 1040 | Strong | C-O-C stretch | Ester alkoxy linkage. |

| 1000 - 1100 | Strong, Broad | C-F stretch | Highly polarized carbon-fluorine bond. |

Protocol: ATR-FTIR Analysis

Self-Validating Mechanism: A background air spectrum is collected immediately prior to the sample to mathematically subtract atmospheric H₂O and CO₂ interferences, ensuring baseline integrity.

-

Preparation: Clean the diamond or ZnSe ATR crystal with spectroscopic grade isopropanol and a lint-free wipe. Allow to dry.

-

Background: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) against ambient air.

-

Application: Apply 1-2 drops of the neat liquid sample directly onto the ATR crystal. Ensure complete coverage of the sensor area.

-

Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.

-

Processing: Apply an ATR correction algorithm in the instrument software to compensate for the wavelength-dependent penetration depth of the evanescent wave, normalizing peak intensities.

References

Title: this compound | 95233-40-2 Source: Sigma-Aldrich URL: Link

[1] Title: Selective Hydrogenation of Fluorinated Arenes using Rhodium Nanoparticles on Molecularly Modified Silica Source: The Royal Society of Chemistry URL: 1

Sources

Conformational Analysis of Ethyl 4-Fluorocyclohexane-1-Carboxylate: A Technical Guide

Executive Summary

This guide provides a rigorous conformational analysis of ethyl 4-fluorocyclohexane-1-carboxylate, a scaffold increasingly relevant in medicinal chemistry due to the bioisosteric utility of fluorine and the metabolic relevance of the ester moiety.

For researchers and drug developers, understanding the spatial arrangement of this molecule is critical. The 1,4-disubstitution pattern creates distinct cis and trans diastereomers with unique thermodynamic profiles. This analysis establishes that the trans-isomer (diequatorial) is the global thermodynamic minimum, driven by the large A-value of the carboethoxy group and the synergistic minimization of steric and dipolar strain. We further detail the spectroscopic signatures required to differentiate these isomers in solution.

Structural Fundamentals & Stereochemistry

The molecule consists of a cyclohexane ring substituted at the C1 and C4 positions. Unlike 1,2- or 1,3-disubstituted systems, the 1,4-relationship possesses a plane of symmetry passing through C1 and C4, rendering the individual carbons achiral in the absence of isotopic labeling; however, the molecule exists as two distinct diastereomers:

-

Trans-isomer (

symmetry): Substituents are on opposite faces of the ring. -

Cis-isomer (

symmetry): Substituents are on the same face of the ring.

The Substituents

To predict the preferred conformation, we must quantify the steric demand of the substituents using A-values (free energy difference between axial and equatorial conformers).[1][2]

| Substituent | Group | A-Value (kcal/mol) | Characteristics |

| Fluorine | -F | 0.24 – 0.30 | Small steric radius (van der Waals radius |

| Ethyl Ester | -COOEt | 1.10 – 1.20 | Moderate steric bulk, planar geometry at carbonyl, polar. |

Key Insight: The ethyl ester is the "holding group." Its A-value is nearly 4x that of fluorine. Consequently, the conformational preference of the ester will dominate the equilibrium, forcing the ring to adopt a chair form where the -COOEt group is equatorial whenever possible.

Thermodynamic Analysis

We analyze the energy landscape by comparing the chair conformations for both diastereomers.

The Trans-Isomer (Global Minimum)

In the 1,4-disubstituted system, the trans configuration allows for two chair conformers:

-

Diequatorial (

): Both -F and -COOEt are equatorial. -

Diaxial (

): Both -F and -COOEt are axial.

-

Energy Calculation:

- (Reference state).

- .

- kcal/mol.

-

Conclusion: The equilibrium overwhelmingly favors the diequatorial conformer (

). The dipoles of the C-F and C=O bonds are also roughly anti-parallel in the

The Cis-Isomer

The cis configuration forces one substituent to be axial while the other is equatorial.

-

Conformer A (

): Ester is equatorial; Fluorine is axial. -

Conformer B (

): Ester is axial; Fluorine is equatorial.

-

Energy Calculation:

- kcal/mol.

- kcal/mol.

- kcal/mol.

Visualizing the Energy Landscape

Figure 1: Relative energy hierarchy of the four primary chair conformers. The Trans (e,e) is the most stable.

Experimental Validation: NMR Spectroscopy

Distinguishing these isomers requires analyzing the coupling constants (

The "H4" Proton Diagnostic

The splitting pattern of H4 depends heavily on its axial vs. equatorial orientation.

| Isomer | Dominant Conformer | H4 Orientation | H4 Signal Characteristics |

| Trans | Axial | Wide Multiplet (tt or similar). Large | |

| Cis | Equatorial | Narrow Multiplet (pentet-like). Small |

F NMR Considerations

While

-

Trans (

-F): The fluorine is equatorial. It typically shows a smaller -

Cis (

-F): The fluorine is axial. It often displays a larger trans-diaxial coupling to the adjacent axial protons at C3/C5 (up to 30-40 Hz depending on the system), though this can be complex to deconvolute without decoupling.

Decision Logic for Isomer Identification

Figure 2: NMR decision tree for assigning stereochemistry based on the H4 proton signal width.

Synthetic & Biological Implications

Reactivity Profile

-

Ester Hydrolysis: In the cis isomer (

), the axial fluorine at C4 can exert a through-space electrostatic effect or subtle ring distortion, potentially altering the rate of ester hydrolysis compared to the trans isomer, although the distance (1,4) minimizes direct steric shielding. -

Nucleophilic Displacement: If attempting to displace a leaving group at C4 (e.g., if F were a tosylate), the trans isomer (equatorial LG) would be resistant to

, while the cis isomer (axial LG) would react more readily. However, C-F bonds are generally inert to standard nucleophilic displacement.

Drug Design Utility

-

Metabolic Blocking: The C4-fluorine is often introduced to block metabolic oxidation at the 4-position of the cyclohexane ring (a common metabolic soft spot).

-

Dipole Vectoring: The trans isomer has a near-zero net dipole contribution from the ring substituents (opposing vectors), increasing lipophilicity (LogP). The cis isomer has a net dipole moment, increasing polarity and potentially solubility.

References

-

A-Values and Conformational Analysis

-

Winstein, S., & Holness, N. J. (1955). "Neighboring Carbon and Hydrogen.[3] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis." Journal of the American Chemical Society. Link

-

Jensen, F. R., & Bushweller, C. H. (1969). "Conformational Preferences of the Fluorine Atom in Fluorocyclohexane." Journal of the American Chemical Society. Link

-

-

NMR Coupling Constants in Cyclohexanes

-

Stereoelectronic Effects

-

O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

-

Sources

Physical and chemical properties of 1-ethyl-4-fluorocyclohexane-1-carboxylic acid

An In-depth Technical Guide to the Physical and Chemical Properties of 1-ethyl-4-fluorocyclohexane-1-carboxylic acid

Introduction: Contextualizing a Novel Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of lead optimization. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity—make fluorinated compounds highly valuable.[1] The alicyclic scaffold of 1-ethyl-4-fluorocyclohexane-1-carboxylic acid presents a compelling case study. It combines a conformationally restricted cyclohexane ring, a lipophilic ethyl group, a polar carboxylic acid, and an electronegative fluorine atom. This guide provides a comprehensive technical overview of its core properties and outlines robust methodologies for its synthesis and characterization, offering field-proven insights for researchers in medicinal chemistry and drug development. The carboxylic acid functional group is a frequent component in the pharmacophores of many therapeutic agents, and understanding how the adjacent fluorinated ring system modulates its properties is critical for rational drug design.[2][3]

Section 1: Molecular Identity and Stereochemical Considerations

A precise understanding of a compound's structure is the foundation of all subsequent analysis. 1-ethyl-4-fluorocyclohexane-1-carboxylic acid is a chiral molecule possessing a stereocenter at the C1 position and a second stereogenic center at the C4 position, leading to the existence of diastereomers (cis and trans isomers).

Table 1: Core Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-ethyl-4-fluorocyclohexane-1-carboxylic acid | PubChem[4] |

| Molecular Formula | C₉H₁₅FO₂ | PubChem[4] |

| Molecular Weight | 174.21 g/mol | PubChem[4] |

| Canonical SMILES | CCC1(CCC(CC1)F)C(=O)O | PubChem[4] |

| InChIKey | BGPDFEIEIQJEQK-UHFFFAOYSA-N | PubChem[4] |

| PubChem CID | 57027832 | PubChem[4] |

The relative orientation of the fluorine atom and the carboxylic acid group (axial vs. equatorial) defines the cis and trans isomers, which can have significantly different biological activities and pharmacokinetic profiles. The diagram below illustrates the fundamental structure.

Caption: Workflow for synthesis and purification.

Experimental Protocol: Ester Hydrolysis

Expertise & Rationale: This protocol uses lithium hydroxide (LiOH), a strong base that effectively saponifies the ester. The THF/water solvent system ensures miscibility for both the organic ester and the aqueous base. Acidification protonates the resulting carboxylate salt, precipitating the desired carboxylic acid, which can then be extracted.

-

Dissolution: Dissolve ethyl 1-ethyl-4-fluorocyclohexane-1-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

-

Saponification: Add lithium hydroxide (LiOH, 1.5 eq) to the solution and stir vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.

-

Quenching & Acidification: Cool the reaction mixture in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise with stirring until the pH of the aqueous phase is ~2-3. A white precipitate may form.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography.

Section 4: Analytical Characterization Protocols

Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and stereochemistry of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: Expected signals include a triplet for the methyl protons (-CH₃) of the ethyl group, a quartet for the methylene protons (-CH₂-) of the ethyl group, complex multiplets for the cyclohexane ring protons, and a broad singlet for the acidic proton of the carboxyl group (-COOH). The proton on the carbon bearing the fluorine (H-C4) will appear as a complex multiplet with a large splitting due to coupling with fluorine.

-

¹³C NMR: The carbonyl carbon of the acid will appear significantly downfield (~175-185 ppm). [5]The carbon bonded to fluorine (C4) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 160-180 Hz). Other aliphatic carbons will appear in the upfield region.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling to adjacent protons providing key information about the local electronic environment and stereochemistry.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups.

-

Causality: The spectrum of a carboxylic acid is dominated by two features resulting from strong intermolecular hydrogen bonding. [6][7]* Expected Peaks:

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the most accurate confirmation of the elemental composition.

-

Protocol: A sample is analyzed via Electrospray Ionization (ESI) in negative mode.

-

Expected Result: The analysis should yield a molecular ion peak [M-H]⁻ with a mass-to-charge ratio (m/z) that matches the calculated exact mass of C₉H₁₄FO₂⁻ (173.0983) within a tolerance of ±5 ppm. This provides unequivocal confirmation of the molecular formula.

Caption: A self-validating analytical characterization workflow.

References

-

PubChem. 1-Ethyl-4-fluorocyclohexane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. Some examples of experimentally reported fluorinated cyclohexanes. ResearchGate. [Link]

-

Lumen Learning. 15.4 Physical Properties of Carboxylic Acids. The Basics of General, Organic, and Biological Chemistry. [Link]

-

PubMed Central (PMC). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. National Institutes of Health. [Link]

-

PubChem. 1-Ethyl-4-fluorocyclohexene. National Center for Biotechnology Information. [Link]

-

Semantic Scholar. Structure-property relationships of fluorinated carboxylic acid bioisosteres. Semantic Scholar. [Link]

-

PubChem. (1s,4r)-1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Biology LibreTexts. 15.4: Physical Properties of Carboxylic Acids. [Link]

-

PubChem. 1-Ethyl-1-fluorocyclohexane. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Organic Chemistry: A Tenth Edition. 21.10 Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

ResearchGate. Fluorinated Higher Carboxylic Acids. ResearchGate. [Link]

-

MDPI. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]

-

PubChem. 1-Ethyl-4-fluorocyclohexane. National Center for Biotechnology Information. [Link]

-

ResearchGate. A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. ResearchGate. [Link]

-

EPA. 4-Ethylcyclohexane-1-carboxylic acid Properties. U.S. Environmental Protection Agency. [Link]

-

PubMed Central (PMC). Carboxylic Acid (Bio)Isosteres in Drug Design. National Institutes of Health. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

Organic Chemistry Portal. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination. [Link]

-

Wiley-VCH. 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

-

Chemistry LibreTexts. 18.3: Some Chemical Properties of Carboxylic Acids. [Link]

-

Bentham Science. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]

-

CORA. Recent developments in the practical application of novel carboxylic acid bioisosteres. [Link]

-

Michigan State University. Synthesis of 4,12-dihydro-4-oxoquino-[1,8a,8-a,b]quinoxaline-5-carboxylic acid derivatives. [Link]

-

University of Calgary. IR: carboxylic acids. [Link]

-

Baruch S. Blumberg Institute. A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. [Link]

-

Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. 1-Ethyl-4-fluorocyclohexane-1-carboxylic acid | C9H15FO2 | CID 57027832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. echemi.com [echemi.com]

- 9. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Stereochemical and Conformational Profiling of Ethyl 4-fluorocyclohexane-1-carboxylate: A Technical Guide for Drug Design

Executive Summary

As a Senior Application Scientist in medicinal chemistry, understanding the precise three-dimensional architecture of small molecules is paramount. Ethyl 4-fluorocyclohexane-1-carboxylate is a highly valuable building block and bioisosteric scaffold used in modern drug discovery. The strategic placement of a fluorine atom on a cyclohexane ring modulates lipophilicity, metabolic stability, and binding affinity without introducing the severe steric bulk associated with larger halogens or alkyl groups[1].

This whitepaper provides an in-depth technical analysis of the stereoisomers of this compound. We will dissect its conformational thermodynamics, outline the causality behind its structural preferences, and provide field-proven, self-validating protocols for its synthesis and analytical characterization.

Stereochemical Architecture & Symmetry

This compound is a 1,4-disubstituted cyclohexane. While positions C1 and C4 are stereogenic centers, the molecule possesses an internal plane of symmetry (

Because of this symmetry, the molecule does not possess enantiomers ; it is achiral. Instead, it exists strictly as two distinct diastereomers:

-

cis-ethyl 4-fluorocyclohexane-1-carboxylate: The fluoro and ethyl ester groups are positioned on the same face of the cyclohexane ring.

-

trans-ethyl 4-fluorocyclohexane-1-carboxylate: The fluoro and ethyl ester groups are positioned on opposite faces of the ring.

In drug design, selecting between the cis and trans isomers is critical because it dictates the spatial vectorization of the highly polarized C–F bond relative to the ester moiety, directly impacting how the molecule docks into a target protein's binding pocket.

Conformational Thermodynamics & A-Values

The three-dimensional conformation of these isomers is governed by the Winstein-Holness A-values , which quantify the free energy difference (

Fluorine is unique among halogens; despite its high electronegativity, it has a very small van der Waals radius and a relatively long C–F bond. Consequently, it exerts minimal 1,3-diaxial steric clash, resulting in an anomalously low A-value of approximately 0.24–0.28 kcal/mol[2]. Conversely, the ethyl ester group (-CO

Thermodynamic Parameters Summary

| Parameter | Substituent / System | A-Value ( | Conformational Preference |

| -F (Fluoro) | ~0.25 kcal/mol | Weakly Equatorial | |

| -CO | ~1.15 kcal/mol | Strongly Equatorial | |

| 1,4-trans Diastereomer | ~1.40 kcal/mol | Di-equatorial (e,e) | |

| 1,4-cis Diastereomer | ~0.90 kcal/mol | Equatorial-Axial (e,a)* |

*In the cis-isomer, the bulkier ester group forces itself into the equatorial position, relegating the smaller fluorine atom to the axial position.

Conformational Equilibrium Dynamics

Conformational equilibrium of cis and trans this compound.

Experimental Methodologies

To utilize these isomers effectively, researchers must be able to synthesize, separate, and analytically validate their conformations. Below are field-proven protocols designed as self-validating systems.

Protocol 1: Diastereoselective Synthesis & Isolation

The synthesis of fluorinated cyclohexanes often relies on the nucleophilic fluorination of a precursor alcohol[4].

-

Fluorination Reaction: Dissolve ethyl 4-hydroxycyclohexane-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the system to -78 °C. Slowly add Diethylaminosulfur trifluoride (DAST, 1.2 eq).

-

Causality: DAST is utilized because it promotes an S

2-like nucleophilic fluorination. Operating at cryogenic temperatures suppresses elimination side-reactions (forming cyclohexenes) and maximizes stereochemical inversion at C4.

-

-

Quenching: Quench the reaction strictly with saturated aqueous NaHCO

.-

Causality: DAST generates highly corrosive HF gas as a byproduct. Bicarbonate neutralizes the HF, preventing the acid-catalyzed hydrolysis of the ethyl ester back to a carboxylic acid.

-

-

Chromatographic Separation: Extract the organic layer, dry over MgSO

, and concentrate. Separate the cis and trans diastereomers using silica gel column chromatography (gradient: 0-10% Ethyl Acetate in Hexanes).-

Causality & Validation: The cis and trans isomers possess vastly different dipole moments due to the relative 3D orientation of the highly electronegative fluorine and the carbonyl oxygen. This electronic difference translates to distinct retention factors (

) on polar silica, allowing for baseline resolution. Purity is self-validated via GC-MS.

-

Protocol 2: Dynamic F NMR Conformational Analysis

To experimentally validate the thermodynamic A-values calculated in Section 2, dynamic

Step-by-step dynamic 19F NMR workflow for thermodynamic quantification.

-

Sample Preparation: Dissolve 15 mg of the isolated cis-isomer in 0.5 mL of deuterated dichloromethane (CD

Cl-

Causality: CD

Cl

-

-

Variable Temperature (VT) Acquisition: Insert the sample into the NMR spectrometer and lower the probe temperature stepwise from 298 K down to 183 K (-90 °C).

-

Causality: At room temperature, the chair-chair interconversion barrier (~10 kcal/mol) is easily overcome, resulting in a time-averaged

F signal. By cooling below the coalescence temperature (~210 K), the interconversion is "frozen" on the NMR timescale, revealing distinct peaks for the axial and equatorial fluorine environments.

-

-

Integration & Thermodynamic Calculation: Integrate the decoalesced signals. The ratio of the integrals represents the equilibrium constant (

). Calculate the free energy using the Gibbs isotherm equation:-

Self-Validation: The system is self-validating because the sum of the mole fractions must equal 1. Furthermore, the experimentally derived

will closely mirror the additive theoretical A-values (e.g., ~0.90 kcal/mol for the cis-isomer), confirming the structural assignment.

-

References

-

Summerfield, C., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Link]

-

Morita, Y. (2012). Application of Bioisosteres in Drug Design. University of Tokyo Literature Seminar.[Link]

- Hudson, A. T., et al. (1991). US5053432A - Naphthoquinone derivatives.

-

Grokipedia Contributors. A value. Grokipedia. [Link]

-

St. Paul's Cathedral Mission College. Conformational Analysis of Monosubstituted Cyclohexane. [Link]

-

Carcenac, Y., Diter, P., Wakselman, C., & Tordeux, M. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group. New Journal of Chemistry (RSC Publishing). [Link]

Sources

Biological activity of fluorinated cyclohexane derivatives

An In-Depth Technical Guide on the Biological Activity and Physicochemical Profiling of Fluorinated Cyclohexane Derivatives

Executive Summary

The targeted introduction of fluorine into aliphatic ring systems represents a frontier in modern drug discovery. Historically, fluorination has been employed to block metabolic liabilities while predictably increasing molecular lipophilicity. However, the emergence of stereoselectively fluorinated cyclohexanes—specifically the all-cis configurations—has upended this dogma. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical causality, biological activity profiles, and self-validating synthetic workflows associated with these highly polarized "Janus face" motifs.

The "Janus Face" Paradigm: Physicochemical Causality

In standard medicinal chemistry, replacing hydrogen with fluorine typically increases the partition coefficient (Log P). However, when multiple fluorine atoms are positioned on a cyclohexane ring in an all-cis configuration, the ring is forced into a chair conformation where the C–F bonds adopt a parallel, 1,3-diaxial alignment[1].

This precise stereochemical arrangement generates a massive molecular dipole (exceeding 6.2 Debye for hexafluorocyclohexane). Consequently, the molecule develops two distinct faces: an electronegative "fluorine face" and a highly electropositive "hydrogen face"[1]. This electrostatic polarization—dubbed the "Janus face" effect—drastically alters the hydration shell of the molecule. Molecular dynamics simulations confirm that water networks bind tightly to the electropositive hydrogen face, significantly increasing aqueous solubility and lowering the Log P[1].

Figure 1: Mechanistic origin of the Janus Face effect in all-cis fluorinated cyclohexanes.

Biological Activity Profiles: Target Affinity vs. Solvation Penalties

To evaluate the biological utility of these motifs, progressively fluorinated cyclohexylalanines were synthesized and incorporated into two distinct therapeutic models: the WKYMVm peptide (targeting the G-protein coupled formylpeptide receptor, FPR2) and keto-piperazine scaffolds (assayed against the parasite Trypanosoma brucei)[2].

The Causality of Reduced Bioactivity: Counterintuitively, as the degree of all-cis fluorination increased, the biological activity in both assays decreased[2]. The mechanistic reason lies in the thermodynamics of target binding. The native binding pockets for these ligands (such as the Tyrosine pocket in FPR2) are highly lipophilic. The massive hydration shell that forms around the electropositive face of the Janus cyclohexane creates a severe entropic penalty; stripping this tightly bound water away to allow the ligand to enter a hydrophobic pocket is energetically unfavorable[2].

Metabolic Stability

While target affinity may decrease in hydrophobic pockets, the metabolic stability of these compounds is vastly superior to their unfluorinated counterparts. In microbial models utilizing Cunninghamella elegans (a robust proxy for mammalian CYP450 oxidative metabolism), unfluorinated phenylcyclohexanes undergo rapid and extensive ring oxidation. In contrast, the all-cis tetrafluorocyclohexyl derivatives are highly resistant to ring metabolism, with oxidation restricted exclusively to the benzylic position[1].

Table 1: Physicochemical and Biological Profiling of Fluorinated Cyclohexanes

| Cyclohexane Motif | Log P (HPLC) | FPR2 Agonist Affinity | Antitrypanosomal Activity | Metabolic Stability (C. elegans) |

| Phenylcyclohexane | 4.99 | Baseline (High) | Baseline (High) | Low (Extensive ring oxidation) |

| Difluorocyclohexane | 3.30 | Moderate decrease | Moderate decrease | Moderate |

| All-cis Tetrafluorocyclohexane | 2.58 | Significant decrease | Significant decrease | High (Benzylic oxidation only) |

| All-cis Pentafluorocyclohexane | ~2.00 | Lowest affinity | Lowest affinity | Very High (Resistant) |

(Data synthesized from matched molecular pair analyses[1],[2],[3])

Self-Validating Experimental Protocols

To successfully deploy these motifs in drug discovery, the synthetic and analytical workflows must be rigorous. Below are the field-proven, self-validating protocols used to generate and analyze these compounds.

Protocol A: Stereoselective Synthesis of All-cis Tetrafluorocyclohexylamines

The synthesis of the tetrafluorocyclohexylamine building block requires strict stereocontrol to ensure the all-cis geometry[4].

-

Birch Reduction & Alkylation : Subject benzonitrile to Birch reduction conditions (Li/NH₃). Causality Note : You must perform an in situ methyl iodide quench. The addition of this methyl group is not arbitrary; it blocks the alpha-position, providing critical thermodynamic stability against spontaneous HF elimination that would otherwise rearomatize the ring[4].

-

Double Epoxidation : Treat the resulting 2,5-cyclohexadiene with mCPBA to establish syn-epoxides, dictating the initial relative stereochemistry.

-

Regioselective Hydrofluorination : Open the epoxide rings using Et₃N·3HF at 140 °C to generate the fluorohydrin intermediates.

-

Deoxofluorination/Triflation : Convert the hydroxyl groups to triflates using Tf₂O and pyridine. Displace the triflates with Et₃N·3HF at 120 °C. This double inversion of configuration locks in the all-cis tetrafluoro geometry[4].

-

Reductive Hydrogenation : Reduce the nitrile group to a primary amine using NaBH₄/NiCl₂ or Pd/C under H₂.

Self-Validation Checkpoint: Isolate the intermediate prior to hydrogenation and perform ¹⁹F NMR. The system is validated if you observe a through-space diaxial ⁴J(FF) coupling constant of ~29 Hz, confirming the 1,3-diaxial alignment. Final absolute configuration must be confirmed via single-crystal X-ray diffraction[4].

Figure 2: Step-by-step synthetic workflow for all-cis tetrafluorocyclohexylamines.

Protocol B: HPLC-Based Log P Determination

Because computational predictive models often fail to account for the Janus face hydration shell, empirical Log P determination is mandatory[1].

-

System Preparation : Utilize a reverse-phase HPLC system equipped with a C18 column, employing a gradient of methanol and water.

-

Calibration Curve : Inject a suite of unfluorinated reference standards with known, validated Log P values (e.g., biphenyl, phenylcyclohexane). Plot retention time (tR) against literature Log P values.

-

Sample Analysis : Inject the fluorinated cyclohexane derivatives and calculate Log P based on the calibration curve.

Self-Validation Checkpoint: The protocol is self-validating only if the reference standards elute and calculate to within 0.1 Log P units of their established literature values. If a deviation occurs, the mobile phase must be recalibrated. A successful run will show the tetrafluorocyclohexane eluting significantly earlier than the unfluorinated parent, yielding a Log P of ~2.58[1].

References

- Chemical Science (RSC Publishing)

- Beilstein Journal of Organic Chemistry (NIH/PMC)

- ChemBioChem (NIH/PMC)

- Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties ACS Medicinal Chemistry Letters URL

Sources

- 1. Metabolism and hydrophilicity of the polarised ‘Janus face’ all- cis tetrafluorocyclohexyl ring, a candidate motif for drug discovery - Chemical Science (RSC Publishing) DOI:10.1039/C8SC00299A [pubs.rsc.org]

- 2. Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Fluorination in Medicinal Chemistry: Physicochemical Modulation and Synthetic Pathways

[1]

Executive Summary & Core Directive

The "Magic Methyl" of the 21st Century. Fluorine is not merely a halogen; it is a steric and electronic editor for drug molecules. Approximately 20-25% of all drugs currently on the market contain at least one fluorine atom. Its unique position in the periodic table—possessing the highest electronegativity (3.[1]98) while maintaining a van der Waals radius (1.47 Å) comparable to hydrogen (1.20 Å) and oxygen (1.52 Å)—allows it to mimic endogenous substrates while drastically altering physicochemical properties.

This guide provides a technical framework for the rational incorporation of fluorine in drug design. We move beyond simple "substitution" to explore how fluorine modulates pKa, enforces bioactive conformations via the gauche effect, and blocks metabolic soft spots.

The Physicochemical Toolkit

To use fluorine effectively, one must understand the fundamental alterations it imposes on a scaffold.

The Atomic "Goldilocks" Zone

Fluorine occupies a unique sweet spot. It is small enough to avoid severe steric clashes when replacing hydrogen (bioisosterism) but large enough to block enzymatic approach.

| Property | Hydrogen (H) | Fluorine (F) | Oxygen (O) | Methyl (-CH₃) | Impact on Drug Design |

| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.52 | 2.00 | F is the smallest bioisostere for H; mimics O in size but not polarity. |

| Electronegativity (Pauling) | 2.1 | 3.98 | 3.44 | 2.5 | Strong electron withdrawal; modulates pKa of neighbors. |

| Bond Length to Carbon (Å) | 1.09 | 1.35 | 1.43 | 1.54 | C-F bond is shorter and stronger (116 kcal/mol) than C-H (99 kcal/mol). |

| Lipophilicity ( | 0.00 | 0.14 | - | 0.56 | F generally increases lipophilicity vs H, but less than CH₃. |

The C-F Bond Strength

The Carbon-Fluorine bond is the strongest single bond in organic chemistry (

Strategic Implementation in Drug Design

Metabolic Blocking (The " Teflon" Effect)

Cytochrome P450 (CYP) enzymes typically oxidize drugs at electron-rich, accessible positions (e.g., para-positions of phenyl rings, benzylic carbons).

-

Mechanism: Replacing a C-H bond with C-F at these "soft spots" prevents hydrogen abstraction and subsequent hydroxylation.

-

Application: If a lead compound has a short half-life (

) due to rapid oxidative clearance, perform a "Fluorine Scan" on the aromatic rings.

pKa Modulation and Bioavailability

Fluorine’s inductive effect (

-

Basic Amines: Placing F on a carbon

or-

Benefit: Lowers the percentage of ionized drug at physiological pH (7.4), increasing membrane permeability (passive diffusion) and oral bioavailability.

-

-

Carboxylic Acids: Increases acidity, potentially strengthening ionic interactions with basic residues (Arg, Lys) in the binding pocket.

Conformational Control: The Gauche Effect

Unlike heavier halogens, fluorine can dictate the 3D shape of a molecule through the gauche effect. In a fragment like F-C-C-X (where X is an electronegative atom like O or N), the molecule prefers the gauche (60°) conformation over the anti (180°) conformation.

-

Causality: Hyperconjugation between the

bonding orbital and the low-lying -

Utility: Pre-organizing a drug into its bioactive conformation reduces the entropic penalty of binding to the target protein.

Synthetic Methodologies: The "How-To"

Modern medicinal chemistry relies on both early-stage building blocks and Late-Stage Functionalization (LSF).

Nucleophilic Fluorination (Deoxyfluorination)

Used to convert alcohols or carbonyls to fluorides.

-

Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor, XtalFluor.

-

Protocol Note: These reactions often proceed with inversion of configuration (

).

Electrophilic Fluorination

Used to add fluorine to electron-rich species (enolates, aromatics).

-

Reagents: Selectfluor (F-TEDA-BF4), NFSI (N-Fluorobenzenesulfonimide).

-

Advantage: Selectfluor is stable, non-hygroscopic, and easy to handle on the benchtop.

Case Study: Sitagliptin (Januvia)

Target: Dipeptidyl Peptidase-4 (DPP-4) for Type 2 Diabetes.[2][3][4] The Challenge: Early leads (piperazine derivatives) suffered from poor metabolic stability and low potency. The Fluorine Solution:

-

Triazolopiperazine Ring: A trifluoromethyl (

) group was fused to the triazole ring. -

Fluorophenyl Group: The phenylalanine-derived moiety contains five fluorine atoms (2,4,5-trifluorophenyl). Outcome:

-

The

group prevented oxidative metabolism of the triazole ring. -

The fluorines on the phenyl ring improved lipophilicity and filled a hydrophobic pocket in the DPP-4 active site, increasing potency (

nM).

Experimental Protocol: Microsomal Stability Assay

Objective: To validate if fluorine incorporation successfully blocks metabolic clearance. System: Liver Microsomes (Human/Rat) + NADPH.[5]

Materials

-

Pooled Liver Microsomes (20 mg/mL protein concentration).

-

NADPH Regenerating System (solutions A and B).[6]

-

Test Compound (10 mM DMSO stock).[7]

-

Stop Solution: Acetonitrile (ACN) with Internal Standard (e.g., Propranolol).

Step-by-Step Workflow

-

Preparation: Dilute Test Compound to 1

M in Phosphate Buffer (0.1% DMSO final). -

Pre-incubation: Mix 40

L of Microsomes (0.5 mg/mL final) with buffer. Pre-warm at 37°C for 5 min. -

Initiation: Add 10

L of NADPH regenerating system to start the reaction. -

Sampling: At

min, remove 50 -

Quenching: Immediately dispense aliquot into 150

L of ice-cold Stop Solution (ACN). Vortex for 10 min. -

Clarification: Centrifuge at 4000 rpm for 20 min to pellet proteins.

-

Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

-

Calculation: Plot

vs. time. The slope

Visualization & Logic Flows

Diagram 1: The Fluorine Decision Matrix

A logical workflow for medicinal chemists deciding when and where to incorporate fluorine.

Caption: Decision tree for strategic fluorine incorporation based on specific ADME/Potency liabilities.

Diagram 2: Microsomal Stability Assay Workflow

Visualizing the experimental protocol described in Section 6.

Caption: Step-by-step workflow for the in vitro microsomal stability assay.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

-

Meanwell, N. A. (2018).[8] Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

-

Gillis, E. P., et al. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. wjpsonline.com [wjpsonline.com]

- 3. files.ikprress.org [files.ikprress.org]

- 4. Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 6. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mercell.com [mercell.com]

- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

An In-depth Technical Guide to Fluorinated Building Blocks in Organic Synthesis

Executive Summary

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Fluorinated compounds frequently exhibit enhanced metabolic stability, increased binding affinity, and fine-tuned physicochemical properties, making them invaluable in the development of pharmaceuticals and agrochemicals.[2][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of fluorinated building blocks, their synthesis, and their application in contemporary organic synthesis. We will delve into the fundamental principles governing the influence of fluorine on molecular properties, explore the major classes of fluorinated building blocks, and provide detailed, field-proven protocols for their utilization.

The Unique Influence of Fluorine in Molecular Design

The singular properties of the fluorine atom—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—are central to its profound impact on molecular behavior.[5][6][]

-

Modulation of Physicochemical Properties: The introduction of fluorine can significantly alter a molecule's lipophilicity, acidity/basicity (pKa), and conformational preferences.[1][8] For instance, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.[8]

-

Enhancement of Biological Activity: Fluorine's ability to act as a hydrogen bond acceptor and its strong inductive effect can lead to enhanced binding affinity and selectivity for biological targets.[2][5] This is a key strategy in rational drug design.

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage.[2][8] This inherent stability is a primary reason for the prevalence of fluorinated compounds in pharmaceuticals.[2][9]

The strategic placement of fluorine can transform a lead compound with poor pharmacokinetic properties into a viable drug candidate. It is estimated that over half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to its importance.[2]

A Taxonomy of Fluorinated Building Blocks

Fluorinated building blocks are organic molecules that serve as precursors for introducing fluorine or fluoroalkyl groups into a larger molecular scaffold. Their use circumvents the often harsh and non-selective conditions required for direct fluorination, allowing for precise and controlled synthesis.[6]

Trifluoromethyl (-CF3) Containing Building Blocks

The trifluoromethyl group is a common motif in a wide range of pharmaceuticals and agrochemicals due to its significant impact on a molecule's electronic and steric properties.[10][11][12]

Key Characteristics and Applications:

-

Strong Electron-Withdrawing Nature: The -CF3 group is a powerful inductive electron-withdrawing group, which can significantly lower the pKa of nearby acidic functional groups and decrease the basicity of amines.[8][13]

-

Increased Lipophilicity: The -CF3 group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

-

Metabolic Stability: The C-CF3 bond is exceptionally stable, rendering it highly resistant to metabolic degradation.[13]

Common Trifluoromethylating Reagents: A variety of reagents have been developed for the introduction of the trifluoromethyl group.

| Reagent Class | Example(s) | Typical Application |

| Nucleophilic | Ruppert-Prakash Reagent (TMSCF3) | Trifluoromethylation of carbonyls and imines.[11] |

| Electrophilic | Umemoto's Reagents, Togni's Reagents | Trifluoromethylation of nucleophiles like enolates and electron-rich aromatics.[11] |

| Radical | Trifluoroiodomethane (CF3I), Sodium Trifluoromethanesulfinate (CF3SO2Na) | Radical trifluoromethylation of alkenes and arenes.[11] |